molecular formula C11H15BrN2O3S B5818502 N~2~-(4-bromo-3-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromo-3-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5818502
M. Wt: 335.22 g/mol
InChI Key: UPBPVSXKWIPAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromo-3-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986165, is a novel small molecule inhibitor of TYK2 and JAK1. It is currently being studied as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

BMS-986165 works by inhibiting TYK2 and JAK1, which are enzymes involved in the signaling pathways that lead to inflammation. By blocking these enzymes, BMS-986165 reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, it has demonstrated efficacy in treating psoriasis and other autoimmune diseases. BMS-986165 has also been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986165 is its specificity for TYK2 and JAK1, which reduces the risk of off-target effects. However, one limitation of BMS-986165 is its relatively short half-life, which may limit its efficacy in some settings.

Future Directions

There are several future directions for research on BMS-986165. One area of interest is the potential use of BMS-986165 in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of more potent and longer-lasting inhibitors of TYK2 and JAK1, which may lead to improved efficacy in treating autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of BMS-986165 and its potential for use in other disease settings.

Synthesis Methods

The synthesis of BMS-986165 involves several steps, including the reaction of 4-bromo-3-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(methylsulfonyl)glycine to form the intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

Scientific Research Applications

BMS-986165 has been the subject of several scientific studies, including preclinical and clinical trials. In preclinical studies, BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In clinical trials, BMS-986165 has demonstrated efficacy in treating psoriasis and is currently being studied for other autoimmune diseases.

properties

IUPAC Name

2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-8-6-9(4-5-10(8)12)14(18(3,16)17)7-11(15)13-2/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBPVSXKWIPAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)NC)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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